AC-丙氨酸-脯氨酸-丙氨酸-pna
描述
Synthesis Analysis
Paper describes the synthesis of δ-aminolevulinic acid (ALA), which is labeled with ^13C. The synthesis process involves starting from ^13C-labeled glycine, Meldrum's acid, or bromoacetate, which are themselves prepared from ^13C-sodium acetate or ^13C-acetic acid. This method could potentially be adapted for the synthesis of "AC-Ala-pro-ala-pna" by incorporating the appropriate protecting groups and amino acids in the synthesis pathway.
In paper , the synthesis of alanyl-peptide nucleic acid (alanyl-PNA)/DNA chimeras is discussed. The process involves solid-phase assembly with mixed oligonucleotide/peptide backbones. The nucleotides are introduced as phosphoramidites, while the nucleo amino acids use monomethoxytrityl (MMT) groups for temporary protection of the α-amino groups and acyl protecting groups for the exocyclic amino functions of the nucleobases. This approach could be relevant for the synthesis of "AC-Ala-pro-ala-pna" if it shares structural similarities with alanyl-PNA.
Molecular Structure Analysis
The molecular structure of "AC-Ala-pro-ala-pna" is not directly analyzed in the provided papers. However, paper discusses the synthesis of Pyrrolidinyl PNA, which has a dipeptide backbone consisting of alternating nucleobase-modified D-proline and 2-aminocyclopentanecarboxylic acid (acpcPNA). This structure is conformationally constrained and exhibits high DNA hybridization specificity. The molecular structure of "AC-Ala-pro-ala-pna" could be inferred to have similar conformational constraints if it shares structural features with acpcPNA.
Chemical Reactions Analysis
The enzymatic transformation of ALA to porphobilinogen (PBG) is directly observed by ^13C-NMR in paper . This observation is crucial as it provides a method to track the transformation and potentially the reactivity of similar compounds. If "AC-Ala-pro-ala-pna" is structurally related to ALA, similar enzymatic reactions could be hypothesized and studied using ^13C-NMR or other spectroscopic techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of "AC-Ala-pro-ala-pna" are not directly discussed in the provided papers. However, the properties of related compounds, such as the editing and aminoacylation functions of alanyl-tRNA synthetases (AlaRSs) and their interaction with tRNA, are explored in paper . The C-Ala domain is highlighted for its role in promoting cooperative binding of aminoacylation and editing domains to tRNAAla. This information could be extrapolated to understand the binding properties of "AC-Ala-pro-ala-pna" if it interacts with similar biological molecules.
科学研究应用
构象偏好
AC-丙氨酸-脯氨酸-丙氨酸-pNA 在理解肽的构象偏好中发挥作用。Byun 等人 (2010) 的研究探索了 Ac-X-Pro 基序(X = 丙氨酸)的构象偏好和脯氨酰顺反异构化,使用计算方法。他们发现 Ac-丙氨酸-脯氨酸-NHMe 在气相中倾向于 VI 型 β 转角,在水中倾向于开放构象。这项研究有助于理解 AC-丙氨酸-脯氨酸-丙氨酸-pNA 等肽在不同环境中的结构行为 (Byun 等人,2010)。
在蜕皮和形态发生中的作用
虽然没有直接研究 AC-丙氨酸-脯氨酸-丙氨酸-pNA,但 Brooks 等人 (2003) 对 ACN-1(一种在结构上与血管紧张素转化酶 (ACE) 相关的蛋白质)的研究突出了类似序列在秀丽隐杆线虫的幼虫发育和形态发生中的重要性。这可能为 AC-丙氨酸-脯氨酸-丙氨酸-pNA 在发育生物学中的研究领域提供建议 (Brooks 等人,2003)。
DNA 聚合酶活性
Kelman 等人 (1999) 研究了裂殖酵母 PCNA C 末端区域在 DNA 聚合酶活性中的功能作用,这可能与理解 AC-丙氨酸-脯氨酸-丙氨酸-pNA 等肽在 DNA 复制和修复过程中的功能意义有关 (Kelman 等人,1999)。
免疫优势区域研究
Ghasparian 等人 (2006) 对肽 Ac-丙氨酸-天冬酰胺-脯氨酸-天冬酰胺-丙氨酸-NH2 的晶体结构的研究与 AC-丙氨酸-脯氨酸-丙氨酸-pNA 间接相关,该肽代表了疟原虫主要表面蛋白的免疫优势区域。它突出了具有相似序列的肽在免疫学研究和疫苗设计中的潜力 (Ghasparian 等人,2006)。
蛋白酶研究
Lavie 等人 (1980) 研究了与人外周血单核细胞表面相关的 DFP 可抑制的丝氨酸蛋白酶,这可以深入了解 AC-丙氨酸-脯氨酸-丙氨酸-pNA 等肽在酶促过程和淀粉样蛋白形成中的作用 (Lavie 等人,1980)。
未来方向
While specific future directions for AC-Ala-pro-ala-pna were not found in the search results, compounds like this are often used in biological and chemical research. They can serve as substrates for enzymes, allowing researchers to study the activity of these enzymes. They may also be used in the development of new drugs or therapeutic strategies .
属性
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFCNHKOQIMCL-MKBNYLNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Ala-pro-ala-pna |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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